

Pharmacokinetics and Bioavailability of (+)-OSU6162: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	(+)-OSU6162	
Cat. No.:	B12388262	Get Quote

Disclaimer: Publicly available scientific literature and data on the specific pharmacokinetics and bioavailability of the (+)-enantiomer of OSU6162 are limited. The following guide synthesizes the available information for OSU-6162 (often referring to the racemate or an unspecified form) and complements it with general principles of preclinical pharmacokinetic evaluation. The data presented should be interpreted with the understanding that stereoselectivity can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of chiral compounds.

Introduction

OSU-6162, also known as PNU-96391, is a phenylpiperidine derivative that acts as a partial agonist at both dopamine D2 and serotonin 5-HT2A receptors. It is considered a dopamine stabilizer, capable of modulating dopaminergic activity depending on the baseline state of the system[1]. OSU-6162 exists as two enantiomers, (+)-OSU6162 and (-)-OSU6162. The enantiomers exhibit different pharmacological profiles; (+)-OSU6162 has a higher efficacy at 5-HT2A receptors, while (-)-OSU6162 shows a higher potency at D2 receptors[2]. This technical guide focuses on the in vivo pharmacokinetics and bioavailability of (+)-OSU6162, drawing from the limited available data on the compound and its racemate.

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters specifically for **(+)-OSU6162** are not readily available in the public domain. The following tables summarize the reported data for "OSU-6162" (form unspecified or racemic) from preclinical and clinical studies.



Table 1: Oral Pharmacokinetic Parameters of OSU-6162 in Animals

Parameter	Rat	Dog
Dose	10 mg/kg (single oral)	10 mg/kg (single oral)
Tmax (h)	0.5	1 - 2
Cmax	Not Reported	Not Reported
AUC	Not Reported	Not Reported
Half-life (t½)	Not Reported	Not Reported
Bioavailability (%)	Not Reported	Not Reported
Reference	[3]	[3]

Table 2: Single Oral Dose Pharmacokinetic Parameters of PNU-96391 (OSU-6162) in Healthy Human Volunteers

Parameter	Value
Dose Range	1 - 150 mg
Tmax (h)	0.5 - 4
Half-life (t½) (h)	2 - 6
Metabolite (PNU-100014) Tmax (h)	1 - 6
Metabolite (PNU-100014) Half-life (t½) (h)	4 - 10
Reference	[4]

Key In Vivo Findings

Absorption: Following oral administration, OSU-6162 is rapidly absorbed in both rats and dogs, with time to maximum plasma concentration (Tmax) occurring within 0.5 to 2 hours[3].
In humans, a similar rapid absorption is observed with a Tmax ranging from 0.5 to 4 hours[4].



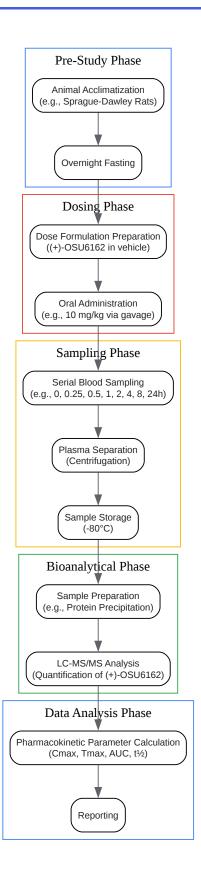
- Distribution: In rats, OSU-6162 demonstrates extensive tissue distribution. Notably, concentrations of the unchanged drug in the brain have been found to be twofold higher than those in the plasma, suggesting good penetration of the blood-brain barrier[3].
- Metabolism: The primary metabolic pathway for OSU-6162 is reported to be N-desalkylation[3]. In humans, a major metabolite, PNU-100014, is rapidly formed[4].
- Excretion: The majority of an administered dose of OSU-6162 is excreted in the urine, primarily in the form of metabolites. Unchanged drug accounts for only a small fraction (2-10%) of the dose excreted via this route in rats and dogs[3].

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available. However, a general methodology for preclinical pharmacokinetic studies is outlined below.

Workflow for a Preclinical Oral Pharmacokinetic Study





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Caption: General workflow for a preclinical oral pharmacokinetic study.





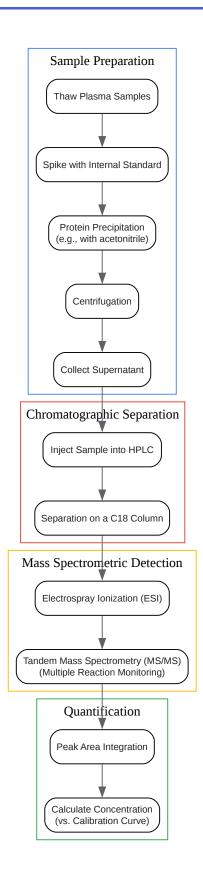


Methodology for Bioanalytical Quantification

A validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the accurate quantification of **(+)-OSU6162** in plasma samples.

Workflow for LC-MS/MS Bioanalysis





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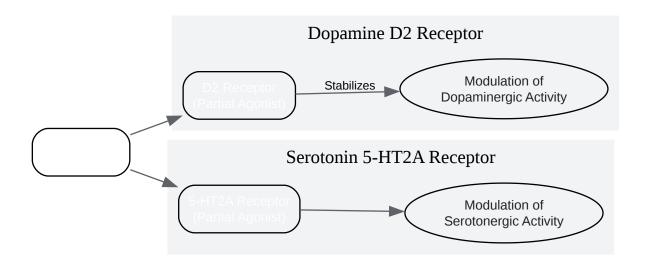
Caption: General workflow for LC-MS/MS bioanalysis of plasma samples.



Signaling Pathways and Mechanism of Action

(+)-OSU6162 exerts its effects through the modulation of dopaminergic and serotonergic systems.

Simplified Signaling Pathway of (+)-OSU6162



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Caption: Simplified signaling pathway of (+)-OSU6162.

Conclusion and Future Directions

The available data indicate that OSU-6162 is a rapidly absorbed compound with good brain penetration. However, a significant knowledge gap exists regarding the specific pharmacokinetic profile of the (+)-enantiomer. Future research should focus on conducting dedicated pharmacokinetic studies on (+)-OSU6162, including intravenous administration to determine its absolute bioavailability. Furthermore, a comprehensive understanding of the stereoselective metabolism and distribution of the OSU-6162 enantiomers is crucial for the rational development of this compound for therapeutic use. Such studies would provide the necessary data to construct a complete pharmacokinetic profile and inform appropriate dosing strategies for clinical trials.



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